molecular formula C20H22N2O B1434296 4-(Dibenzylamino)oxane-4-carbonitrile CAS No. 1630906-81-8

4-(Dibenzylamino)oxane-4-carbonitrile

Cat. No. B1434296
M. Wt: 306.4 g/mol
InChI Key: JLOOYLXTIXLRJV-UHFFFAOYSA-N
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Description

4-(Dibenzylamino)oxane-4-carbonitrile is a chemical compound with the IUPAC name 4-(dibenzylamino)tetrahydro-2H-pyran-4-carbonitrile . It has a molecular weight of 306.41 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for 4-(Dibenzylamino)oxane-4-carbonitrile is 1S/C20H22N2O/c21-17-20(11-13-23-14-12-20)22(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19/h1-10H,11-16H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-(Dibenzylamino)oxane-4-carbonitrile is a solid at room temperature . It has a molecular weight of 306.41 .

Scientific Research Applications

Molecular Structure and Spectroscopic Characterization

A study focused on the molecular structure, spectroscopic characterization, and analyses of compounds similar to 4-(Dibenzylamino)oxane-4-carbonitrile. The research utilized DFT and TD-DFT calculations to explore the structural parameters and spectroscopic properties, including FT-IR, NMR, and UV-Vis absorption. This detailed analysis aims to assist in understanding the potential biological and corrosion inhibition capabilities of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).

Synthesis Techniques and Applications

Another study developed a carbene-catalyzed oxidative reaction for synthesizing dihydropyran-4-carbonitriles, which are related to the compound . The research highlights the efficiency and stereo-selectivity of the synthesis process, suggesting the significance of these compounds in organic synthesis and potentially in medicinal chemistry applications (Wu et al., 2017).

Chemical Modification and Surface Grafting

Research on the chemical modification of carbon surfaces with compounds structurally related to 4-(Dibenzylamino)oxane-4-carbonitrile demonstrates the potential for creating novel materials. This study showed how graphite powder and multiwalled carbon nanotubes can be modified, suggesting applications in materials science, particularly for enhancing material properties or creating functionalized surfaces (Wildgoose et al., 2005).

Corrosion Inhibition

Another significant application is in the field of corrosion inhibition. Compounds similar to 4-(Dibenzylamino)oxane-4-carbonitrile have been studied for their effectiveness as corrosion inhibitors on mild steel in acidic environments. The research combines experimental and theoretical approaches to evaluate the inhibition efficiency and explores the correlation between molecular structure and corrosion inhibition performance (Wazzan, 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P301, P301, P312, P330 .

properties

IUPAC Name

4-(dibenzylamino)oxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c21-17-20(11-13-23-14-12-20)22(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19/h1-10H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOOYLXTIXLRJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dibenzylamino)oxane-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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